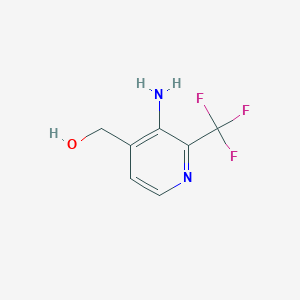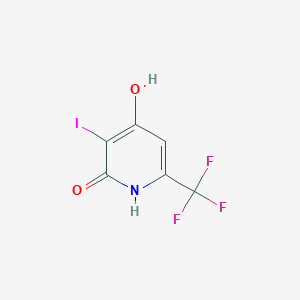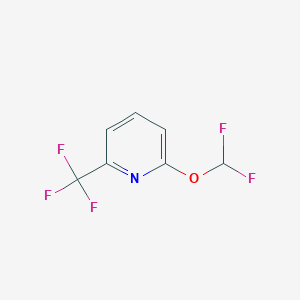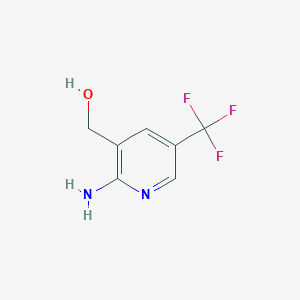
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Übersicht
Beschreibung
4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid, also known as 4-F-3-(4-OPC-PBA), is a boronic acid derivative that has been used in a variety of scientific research applications due to its unique properties. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as to study biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Optical Modulation and Sensor Applications
Optical Modulation in Carbon Nanotubes : Phenyl boronic acids (PBAs), like the one , can modulate the optical properties of carbon nanotubes. This modulation is useful for saccharide recognition, demonstrating a link between the molecular structure of PBAs and the photoluminescence quantum yield of single-walled carbon nanotubes (Mu et al., 2012).
Fluorescence Quenching : Fluorophenyl boronic acid derivatives show interesting fluorescence quenching properties in alcohol environments. This study explores the relationship between molecular structure, solvent environment, and fluorescence behavior, indicating potential use in sensing applications (Geethanjali et al., 2015).
Chemical and Structural Properties
Chemical Synthesis and Structure : The synthesis and crystal structure of related amino-3-fluorophenyl boronic acid derivatives highlight their potential in constructing glucose sensing materials and other applications (Das et al., 2003).
Effect of Fluorine Substituents : The presence of fluorine atoms in phenylboronic compounds significantly influences their properties, including acidity, hydrolytic stability, and spectroscopic properties. This has implications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).
Biological and Medical Applications
Biomaterials and Diol Binding : Boronic acids are integral in biomaterials due to their ability to bind with biologically relevant diols. This binding property is essential in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Recognition of Carbohydrates : Certain boronic acids can differentiate between carbohydrates by forming complexes that exhibit specific fluorescence properties. This property is utilized in carbohydrate sensing (Oesch & Luedtke, 2015).
Wirkmechanismus
Target of Action
The primary target of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a coupling reaction . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Pharmacokinetics
The compound is used in suzuki–miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key step in the synthesis of many organic compounds .
Action Environment
The action of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The reaction is known for its mild and functional group tolerant conditions, suggesting that it can be carried out in a variety of environments . .
Eigenschaften
IUPAC Name |
[4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOLDUVESIHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCC(=O)CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)





![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)



